Dibutyltin diacetate

Catalog No.
S651792
CAS No.
1067-33-0
M.F
C12H24O4Sn
M. Wt
351 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin diacetate

CAS Number

1067-33-0

Product Name

Dibutyltin diacetate

IUPAC Name

[acetyloxy(dibutyl)stannyl] acetate

Molecular Formula

C12H24O4Sn

Molecular Weight

351 g/mol

InChI

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2

InChI Key

JJLKTTCRRLHVGL-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C

Solubility

less than 1 mg/mL at 59° F; forms white precipitate (NTP, 1992)
Sol in water and most org solvents

Synonyms

dibutyltin diacetate

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C

Synthesis of Organic Compounds:

  • Wittenberger tetrazole derivatives: DBTD acts as a catalyst in the reaction of various nitriles with trimethylsilyl azide to form Wittenberger tetrazole derivatives. These nitrogen-containing heterocycles are valuable building blocks in medicinal chemistry and materials science [].
  • Carbamate derivatives: DBTD efficiently catalyzes the reaction between isocyanates and alcohols to yield carbamate derivatives. Carbamates find diverse applications, including as fungicides, insecticides, and pharmaceutical agents [].
  • Urea derivatives: DBTD facilitates the synthesis of urea derivatives from aryl isocyanates and various amines. Urea derivatives are crucial intermediates in the production of pharmaceuticals, dyes, and plastics [].

Polyurethane and Silicone Curing:

Beyond organic synthesis, DBTD also finds applications in polymer chemistry. It acts as a curing agent for specific polyurethane and silicone formulations. DBTD promotes crosslinking within these polymers, leading to the formation of strong, durable materials [].

Dibutyltin diacetate is an organotin compound with the chemical formula C12H24O4Sn\text{C}_{12}\text{H}_{24}\text{O}_{4}\text{Sn} and a CAS number of 1067-33-0. It appears as a clear, colorless to yellowish liquid with a characteristic odor. This compound is primarily utilized as a catalyst in various

Dibutyltin diacetate functions predominantly as a catalyst for esterification and transesterification reactions. It accelerates the curing processes in silicone sealants and polyurethane systems by promoting silanol condensation reactions. The compound can also facilitate the synthesis of fatty acid esters and other organic compounds in oleochemistry .

Reactions involving dibutyltin diacetate typically include:

  • Esterification: Formation of esters from acids and alcohols.
  • Transesterification: Exchange of alkoxy groups between esters.
  • Polymerization: Catalyzing the curing of polymers, particularly in silicone and polyurethane formulations.

Dibutyltin diacetate exhibits some biological activity, primarily noted for its potential toxicity. It has been shown to cause skin irritation upon contact and may be absorbed through the skin, leading to allergic reactions such as rashes. Studies indicate that it can have adverse effects on aquatic life, raising concerns about its environmental impact . The National Toxicology Program has also highlighted its potential carcinogenic properties in certain contexts .

Dibutyltin diacetate can be synthesized through several methods, including:

  • Direct Reaction: Reacting dibutyltin oxide with acetic anhydride or acetic acid under controlled conditions.
  • Transesterification: Using dibutyltin diacetate in the presence of other alcohols or acids to form various esters.

The synthesis typically requires careful handling due to the reactivity of the organotin compounds involved .

Dibutyltin diacetate is widely used across various industries due to its catalytic properties:

  • Adhesives and Sealants: Enhances curing speed in silicone and polyurethane formulations.
  • Coatings: Serves as a catalyst in urethane-based paints and coatings for automotive applications.
  • Oleochemistry: Facilitates transesterification reactions in the production of synthetic lubricants and antioxidants.
  • Cosmetics: Used in synthesizing esters for cosmetic applications due to its high conversion rates .

Studies have indicated that dibutyltin diacetate may interact with various oxidizing agents, which can lead to hazardous reactions. It is known to form white precipitates when mixed with water, indicating limited solubility and potential reactivity with moisture . Additionally, its interactions with biological systems have raised concerns regarding dermal absorption and environmental toxicity.

Dibutyltin diacetate shares similarities with other organotin compounds but is unique due to its specific catalytic properties and applications. Here are some comparable compounds:

Compound NameFormulaKey Features
DibutylstannaneC8H18SnUsed as a stabilizer; less reactive than dibutyltin diacetate.
Di-n-butyltin dichlorideC8H16Cl2SnMore toxic; used primarily as a biocide.
Tri-n-butyltin oxideC12H27SnOCommonly used as a stabilizer; more stable than dibutyltin diacetate.
Bis(acetoxy)dibutylstannaneC12H24O4SnSimilar structure; used for similar catalytic applications but with different reactivity profiles.

Dibutyltin diacetate is distinguished by its effectiveness in catalyzing fast-curing processes in both silicone and polyurethane systems, making it particularly valuable in industrial applications where time efficiency is critical .

Physical Description

Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992)
DryPowder; Liquid

Color/Form

COLORLESS LIQUID
Clear, yellow liquid

Boiling Point

266 °F at 2 mm Hg (NTP, 1992)
130 °C @ 2 mm Hg

Flash Point

290 °F (NTP, 1992)
143 °C (290 °F) (OPEN CUP)

Vapor Density

12.1 (NTP, 1992) (Relative to Air)
12.1 (Air = 1)

Density

1.31 at 77 °F (NTP, 1992)
1.31 at 25 °C

LogP

log Kow=1.27

Odor

Slight acetic acid

Melting Point

less than 53.6 °F (NTP, 1992)
10 °C

UNII

BC9AZH1UZG

GHS Hazard Statements

Aggregated GHS information provided by 602 companies from 36 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 602 companies. For more detailed information, please visit ECHA C&L website;
Of the 35 notification(s) provided by 591 of 602 companies with hazard statement code(s):;
H300 (12.18%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (13.2%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (22.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (72.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (63.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (73.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (73.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (52.79%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (83.93%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (57.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.2%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.3 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/

Other CAS

1067-33-0
17523-06-7

Wikipedia

Dibutyltin diacetate

Methods of Manufacturing

Reaction of acetic acid with dibutyltin oxide

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Acetic acid, 1,1'-(dibutylstannylene) ester: ACTIVE
Organotin stabilizers are all derivatives of tetravalent tin. ... The organic groups bonded to tin are either alkyl or, substituted alkyl. Aryltin compounds have been shown to be poor stabilizers for polyvinyl chloride. /Organotin cmpd/
With regard to heat stabilizing efficacy, it is generally accepted that the dialkyltin compounds containing 2 anionic substituents are better than either the monoalkyl- or trialkyltin derivatives. /Dialkyltin compounds/

Dates

Modify: 2023-08-15

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